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molecular formula C15H10O2 B1664562 2-Methylanthraquinone CAS No. 84-54-8

2-Methylanthraquinone

Cat. No. B1664562
M. Wt: 222.24 g/mol
InChI Key: NJWGQARXZDRHCD-UHFFFAOYSA-N
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Patent
US05329026

Procedure details

A 0.5N aqueous sodium hydroxide solution was added to the oil phase obtained in Example 14, and, after 30 minutes stirring, air was blown thereinto at 70° C. for 2 hours. Then, the oil phase and the aqueous phase containing the precipitate were separated, and the aqueous phase was dried under reduced pressure to obtain 5.5 kg of 2-methylanthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phase
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].S([O-])(O)=O.[Na+].[CH3:8][C:9]1[C:10](=[O:20])[C:11]2[C:16]([C:17](=[O:19])[CH:18]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2>>[CH3:10][C:9]1[CH:18]=[CH:8][C:9]2[C:10](=[O:20])[C:11]3[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=3)[C:17](=[O:19])[C:18]=2[CH:8]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
phase
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+].CC=1C(C2=CC=CC=C2C(C1)=O)=O

Conditions

Stirring
Type
CUSTOM
Details
after 30 minutes stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 70° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Then, the oil phase and the aqueous phase containing the precipitate
CUSTOM
Type
CUSTOM
Details
were separated
CUSTOM
Type
CUSTOM
Details
the aqueous phase was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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